(2-Chloroethyl)benzene, also known as β-phenethyl chloride or 2-phenyl-1-chloroethane, is an organic compound with the molecular formula and a molecular weight of approximately 140.61 g/mol. It features a benzene ring attached to a chloroethyl group, making it a member of the chlorinated aromatic hydrocarbons. The compound has various synonyms including β-phenylethyl chloride and 1-chloro-2-phenylethane, and it is identified by the CAS number 622-24-2 and the InChI Key MNNZINNZIQVULG-UHFFFAOYSA-N .
(2-Chloroethyl)benzene should be handled with care in a scientific research setting following general laboratory safety guidelines.
The biological activity of (2-chloroethyl)benzene has been studied primarily in the context of its potential toxicity and effects on human health. It is classified as a possible mutagen and has shown inhibitory effects on certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This inhibition may lead to altered pharmacokinetics for co-administered drugs . Furthermore, exposure to high concentrations can cause symptoms such as headache, dizziness, and nausea .
Several methods exist for synthesizing (2-chloroethyl)benzene:
(2-Chloroethyl)benzene is utilized in various applications:
Studies have indicated that (2-chloroethyl)benzene interacts with biological systems primarily through its metabolic pathways. It has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction could potentially lead to drug-drug interactions when co-administered with other medications metabolized by these enzymes . Additionally, its low water solubility affects its bioavailability and environmental mobility .
(2-Chloroethyl)benzene shares structural similarities with several other chlorinated aromatic compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethylbenzene | C8H10 | Non-halogenated; used primarily as a solvent |
Benzyl chloride | C7H7Cl | Contains a benzyl group; more reactive than (2-chloroethyl)benzene |
1-Chlorobutane | C4H9Cl | Aliphatic compound; simpler structure |
Chlorobenzene | C6H5Cl | Aromatic but lacks the ethyl group |
While (2-chloroethyl)benzene retains both an aromatic character and a chloroalkyl functionality, its specific structure allows for distinct reactivity patterns compared to these similar compounds .
Irritant